molecular formula C15H18O3 B14272242 7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol CAS No. 141602-77-9

7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol

Cat. No.: B14272242
CAS No.: 141602-77-9
M. Wt: 246.30 g/mol
InChI Key: HJZBFTCFLXIJJK-UHFFFAOYSA-N
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Description

7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound features a cyclopenta[c]pyran ring system, which is a six-membered ring containing an oxygen atom. The phenoxymethyl group attached to the ring adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which is the condensation of homoallylic alcohols and carbonyl compounds. This reaction is typically promoted by Lewis acids such as boron trifluoride etherate (BF3·Et2O) or aluminum chloride (AlCl3) in the presence of an external nucleophile .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog with a six-membered ring containing one oxygen atom.

    Chromene: A compound with a fused benzene and pyran ring system.

    Coumarin: A compound with a benzopyranone structure.

Uniqueness

7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol is unique due to its specific ring structure and the presence of the phenoxymethyl group. This combination of features imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

141602-77-9

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

7-(phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol

InChI

InChI=1S/C15H18O3/c16-15-8-11-6-7-12(14(11)10-18-15)9-17-13-4-2-1-3-5-13/h1-7,11-12,14-16H,8-10H2

InChI Key

HJZBFTCFLXIJJK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C2COC1O)COC3=CC=CC=C3

Origin of Product

United States

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